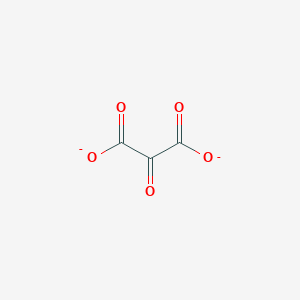

Oxomalonate

説明

Historical Context of Oxomalonate in Organic Synthesis

The first documented synthesis of diethyl this compound in a pure form was achieved in 1892 by Richard Anschütz and his colleagues. wikipedia.org Their method involved the decomposition of the barium salt of alloxan (B1665706) to yield oxomalonic acid, which was subsequently esterified using ethanol (B145695) and hydrogen chloride. wikipedia.org Shortly after, in 1903, Louis Bouveault and co-workers developed an alternative route. wikipedia.org This process started with the nitrosation of diethyl malonate to produce its isonitrosoester, which was then oxidized with dinitrogen tetroxide to afford diethyl this compound. wikipedia.org

Early synthetic approaches were often plagued by low yields or the use of hazardous materials. For instance, the oxidation of diethyl malonate with selenium dioxide resulted in an unsatisfactory yield of only 23% for the ester hydrate (B1144303). wikipedia.org Another method, proceeding through a malonate dibromide intermediate followed by bromide elimination with potassium acetate, yielded only 41–47%. wikipedia.org While modifications to the dinitrogen tetroxide method improved the crude yield to 90%, the reagents remained a significant drawback. wikipedia.org An alternative using dinitrogen trioxide, generated from toxic and carcinogenic arsenic(III)oxide, was also developed but deemed unsuitable for broader application due to its complexity and safety concerns. wikipedia.org These early explorations, despite their limitations, laid the groundwork for understanding the fundamental reactivity of this compound esters and hinted at their synthetic potential.

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly from its initial discovery, shifting from a focus on fundamental synthesis to its application as a multifaceted synthetic tool. The highly polarized keto group in diethyl this compound renders it an excellent electrophile and a highly active component in pericyclic reactions. wikipedia.org This realization broadened its application to include Diels-Alder, ene, and other cycloaddition reactions, where it can function as a "carbon dioxide equivalent". wikipedia.orgresearchgate.net

The development of more practical and safer synthetic methods was crucial for this evolution. A major advancement came with the use of ozonolysis on derivatives of diethyl malonate, such as diethyl ethylidenemalonate, which provided a reliable route to the compound on a laboratory scale. ucla.eduacs.org More recently, a highly efficient and industrially scalable process was developed, involving the direct oxidation of the readily available diethyl malonate with an aqueous solution of sodium chlorite (B76162) (NaClO₂). wikipedia.orggoogle.com This method provides an impressive 97% yield under mild pH conditions, representing a significant improvement in terms of safety and efficiency over historical procedures. wikipedia.orggoogle.com This accessibility has allowed researchers to explore its utility in a wider range of complex reactions, including the Baylis-Hillman reaction to form multifunctional compounds and the Pictet-Spengler condensation to construct highly substituted tetrahydroisoquinolines. wikipedia.orgresearchgate.net The identification of this compound in biological systems, such as the soil yeast Lipomyces lipofer, has also opened new avenues of research into its biochemical roles. cdnsciencepub.com

Contemporary Significance of this compound in Chemical Sciences

In modern chemical science, this compound and its esters are valued as versatile C3 synthons for constructing complex molecular architectures. Their utility is particularly evident in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. google.comsolubilityofthings.com For example, diethyl this compound is a key raw material for producing quinoxalinone derivatives, which are important medicinal scaffolds. google.com

Its application in multicomponent reactions has streamlined the synthesis of elaborate structures like functionalized 1,1′-disubstituted tetrahydroisoquinolines, a motif present in numerous alkaloids with significant biological activity. researchgate.netnih.gov Furthermore, sterically hindered esters like diisopropyl this compound have been developed as excellent reagents for N-umpolung (inversion of polarity), enabling the electrophilic amination of carbon nucleophiles.

Beyond organic synthesis, this compound serves as a critical tool in biochemical research. It acts as a competitive inhibitor of oxaloacetate decarboxylase, allowing scientists to study the enzyme's structure and function through spectroscopic methods. plos.org Its ability to chelate with metal ions also suggests potential applications in coordination chemistry and materials science, an area that continues to be explored. evitachem.com The compound's reactivity is harnessed in ene reactions with alkenes to produce α-hydroxy-α-alkylmalonic esters and in reactions with Grignard reagents to form substituted isobenzofurans. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of Diethyl this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Diethyl oxopropanedioate | wikipedia.org |

| Other Names | Diethyl mesoxalate, Diethyl ketomalonate | wikipedia.orgcymitquimica.com |

| CAS Number | 609-09-6 | wikipedia.org |

| Chemical Formula | C₇H₁₀O₅ | wikipedia.org |

| Molar Mass | 174.152 g·mol⁻¹ | wikipedia.org |

| Appearance | Clear colorless to yellow liquid | wikipedia.org |

| Density | 1.142 g/cm³ | wikipedia.org |

| Boiling Point | 208–210 °C | wikipedia.org |

| Solubility | Highly soluble in water; Soluble in ethanol, diethyl ether, chloroform (B151607) | wikipedia.org |

Table 2: Selected Historical Synthesis Methods of Diethyl this compound

| Method | Precursor | Key Reagents | Reported Yield | Year | Reference(s) |

|---|---|---|---|---|---|

| Anschütz Synthesis | Alloxan | Ba(OH)₂, EtOH, HCl | Not specified | 1892 | wikipedia.org |

| Bouveault Method | Diethyl malonate | Nitrous acid, N₂O₄ | Not specified | 1903 | wikipedia.org |

| Dox Method | Diethyl malonate | As₂O₃, HNO₃ (to generate N₂O₃) | 74–76% | 1925 | wikipedia.org |

| Ozonolysis | Diethyl ethylidenemalonate | O₃, then PPh₃ | 62% | 1982 | ucla.edu |

| Sodium Chlorite Oxidation | Diethyl malonate | NaClO₂, Acetic Acid | 97% | Patent | wikipedia.orggoogle.com |

Table 3: Key Reactions and Applications of Diethyl this compound

| Reaction Type | Reactant(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Diels-Alder Reaction | Electron-rich dienes (e.g., isoprene) | Dihydropyran derivatives | Acts as a CO₂ equivalent for [4+2] cycloadditions. | wikipedia.org |

| Ene Reaction | Terminal alkenes | 1-Hydroxy-1-alkylmalonic esters | Adds a functionalized three-carbon unit to alkenes. | wikipedia.orgresearchgate.net |

| Baylis-Hillman Reaction | Acrylates, acrylonitrile, etc. | Multifunctional adducts | Creates complex molecules with multiple functional groups. | wikipedia.org |

| Pictet-Spengler Reaction | β-arylethylamines | Tetrahydroisoquinolines | Synthesis of core structures for alkaloids and pharmaceuticals. | researchgate.net |

| Reaction with Guanidines | Guanidines | Functionalized imidazolones | Efficient synthesis of heterocyclic compounds. | wikipedia.org |

| Aldol (B89426) Addition | Enamines (e.g., from 3-pentanone) | α-Hydroxy-γ-ketodiesters | Forms carbon-carbon bonds to produce complex keto-esters. | wikipedia.org |

Structure

3D Structure

特性

IUPAC Name |

2-oxopropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEVLJKYYUVTRC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3O5-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies Utilizing Oxomalonate

Oxomalonate as a Versatile Three-Carbon Synthon

The trifunctional nature of this compound esters allows them to act as versatile three-carbon (C3) synthons. The central carbonyl group is highly susceptible to nucleophilic attack, while the adjacent ester groups can be further manipulated or participate in cyclization reactions. This section details strategies that exploit these features for the formation of new carbon-carbon bonds and the synthesis of heterocyclic systems.

Strategies for Carbon-Carbon Bond Formation

The electrophilic character of the central carbonyl group in oxomalonates is the cornerstone of their application in carbon-carbon bond-forming reactions. Various strategies have been developed to harness this reactivity, leading to the synthesis of a wide array of functionalized molecules.

The ene reaction is a powerful method for C-C bond formation that involves the reaction of an alkene containing an allylic hydrogen (the "ene") with an electrophilic species (the "enophile"). Diethyl this compound serves as an excellent enophile due to its activated carbonyl group. Thermal ene reactions of diethyl this compound with alkenes are well-documented, but often require elevated temperatures. jocpr.comresearchgate.net

To overcome this limitation, catalytic variants have been developed. Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to effectively catalyze the ene reaction of diethyl this compound, allowing the reaction to proceed at much lower temperatures and with improved yields. researchgate.net For instance, the SnCl₄-catalyzed reaction of oleic acid ethyl ester with diethyl mesoxalate (diethyl this compound) proceeds efficiently. researchgate.net Clay catalysts, like Montmorillonite K-10, have also been employed to catalyze the ene reaction of diethyl this compound with methyl-substituted alkenes at a relatively low temperature of 80°C, often followed by a subsequent lactonization step. jocpr.com The choice of catalyst can also influence the reaction outcome; using kaolinite (B1170537) instead of Montmorillonite K-10 can halt the reaction at the ene adduct stage, preventing lactonization. jocpr.com

Table 1: Catalytic Ene Reactions of Diethyl this compound

| Catalyst | Alkene Substrate | Temperature (°C) | Outcome | Reference |

| SnCl₄ | Oleic acid ethyl ester | Not specified | Ene adduct | researchgate.net |

| Montmorillonite K-10 | Methyl-substituted alkenes | 80 | Ene adduct followed by lactonization | jocpr.com |

| Kaolinite | Methyl-substituted alkenes | Not specified | Ene adduct (no lactonization) | jocpr.com |

Oxomalonates are valuable partners in cycloaddition reactions, particularly in [3+2] annulations, which are used to construct five-membered rings. These reactions are crucial for the synthesis of various heterocyclic compounds.

Recent research has demonstrated the utility of diethyl 2-oxomalonate in Et₃N-catalyzed [3+2] annulation reactions with β-oxo-acrylamides, providing a straightforward route to oxazolidin-4-one derivatives. researchgate.netresearchgate.netacs.orgx-mol.net In these reactions, the this compound acts as the two-atom component, reacting with a three-atom component generated in situ. The central carbonyl group of the this compound serves as an electrophilic center that undergoes attack to form the heterocyclic ring.

Furthermore, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been developed for the asymmetric synthesis of highly functionalized pyrrolidines. These reactions showcase the ability of oxomalonates to participate in more complex, multi-step transformations that generate multiple stereocenters with high control.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comyoutube.compressbooks.pubwikipedia.org Diethyl this compound can act as an electrophilic partner in aldol-type additions. For example, its reaction with various aldehydes in the presence of a catalytic amount of (S)-proline provides an efficient pathway to chiral β-hydroxy carboxylic acid derivatives with high yields and enantioselectivities. researchgate.net

The Pictet-Spengler condensation, a reaction that can be considered a variant of the aldol condensation, has been successfully employed with diethyl this compound. The condensation of β-arylethylamines with diethyl this compound leads to the formation of highly functionalized 1,1'-disubstituted tetrahydroisoquinolines. researchgate.net This transformation demonstrates the ability of this compound to participate in cascade reactions that rapidly build molecular complexity.

The highly electrophilic central carbonyl group of diethyl this compound (DEMO) is susceptible to nucleophilic attack by a wide range of nucleophiles, including less reactive ones like acid amides. beilstein-journals.org This reactivity has been exploited in the synthesis of polyfunctionalized methane (B114726) derivatives. beilstein-journals.org

A notable strategy involves the reaction of DEMO with an acid amide in the presence of acetic anhydride (B1165640). This leads to the formation of an N,O-acetal intermediate. Subsequent treatment with a base eliminates acetic acid to generate an N-acylimine in situ. beilstein-journals.org This highly electrophilic imine can then undergo nucleophilic addition with various nucleophiles, such as lithium acetylides, to afford tricarbonylated propargylamines. beilstein-journals.org This method is advantageous as the N-acyl group can be easily varied by changing the starting acid amide. beilstein-journals.org

Advanced Aldol Additions and Condensations

Integration into Heterocyclic Synthesis

The ability of oxomalonates to undergo condensation and cycloaddition reactions makes them invaluable synthons in heterocyclic chemistry. evitachem.comacs.org The multiple functionalities within the this compound molecule provide handles for constructing a diverse array of ring systems.

For instance, the reaction of heterocyclic ketene (B1206846) aminals with diethyl this compound can lead to the formation of γ-lactam-fused pyrimidine (B1678525) derivatives. rsc.org The reaction proceeds via an initial addition followed by a cyclocondensation. The structure of the heterocyclic ketene aminal plays a significant role in the reaction's efficiency. rsc.org

Furthermore, the Pictet-Spengler reaction of β-arylethylamines with diethyl this compound provides a direct route to functionalized tetrahydroisoquinolines. researchgate.net This reaction highlights how the C3-synthon character of this compound can be directly translated into the core structure of a complex heterocycle. The condensation of diethyl 2-oxomalonate hydrate (B1144303) with various nucleophiles is a key step in the synthesis of a variety of heterocyclic compounds. evitachem.com Additionally, substituted malonate derivatives, which can be prepared from this compound, are important precursors for the synthesis of bioactive molecules, including polycyclic pyridones. clockss.org

Table 2: Heterocycles Synthesized Using this compound Derivatives

| Reactant(s) | Reaction Type | Resulting Heterocycle | Reference |

| β-oxo-acrylamides | [3+2] Annulation | Oxazolidin-4-ones | researchgate.netresearchgate.netacs.orgx-mol.net |

| Aldehydes | Asymmetric Aldol Addition | Chiral β-hydroxy carboxylic acid derivatives | researchgate.net |

| β-arylethylamines | Pictet-Spengler Condensation | 1,1'-Disubstituted tetrahydroisoquinolines | researchgate.net |

| Heterocyclic ketene aminals | Addition-Cyclocondensation | γ-Lactam-fused pyrimidines | rsc.org |

| Various nucleophiles | Condensation | Various heterocyclic compounds | evitachem.com |

Formation of Oxazole-4-carboxylates

Development of this compound-Based Reagents and Precursors

Beyond its direct use in constructing heterocyclic rings, this compound is instrumental in the development of specialized reagents and as a precursor for introducing specific functionalities into complex molecules.

In the field of oligonucleotide synthesis, the removal of protecting groups is a critical step. The dimethoxytrityl (DMT) group is a standard acid-labile protecting group for the 5'-hydroxyl function of nucleosides. While typically removed with acids like trichloroacetic acid (TCA), alternative reagents have been explored to offer different selectivity or milder conditions.

Diethyl this compound (DEOM) has been identified as a novel detritylating agent when used in the presence of methanol (B129727). This system generates an acidic species capable of cleaving modified trityl groups from deoxyribonucleoside derivatives. Research has shown that the efficiency of this detritylation process is influenced by the basicity of the protected nucleobases (adenine, guanine, and cytosine). Mechanistic studies have pointed to the formation of a DEOM-methanol adduct as the active species in this transformation. This application showcases the development of this compound-based systems for specialized functions in complex synthetic procedures like solid-phase oligonucleotide synthesis.

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological properties of a molecule. A direct and efficient method for creating trifluoromethylated building blocks involves the nucleophilic trifluoromethylation of 2-oxomalonates.

This one-step synthesis of 2-hydroxy-2-(trifluoromethyl)malonates is achieved by reacting 2-oxomalonates with the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in the presence of a base catalyst. This methodology is robust and can be applied to the synthesis of unsymmetrical malonate esters, including those with sterically demanding groups. The utility of this reaction has been demonstrated through the gram-scale synthesis of 2-hydroxy-2-(trifluoromethyl)malonates and their subsequent conversion into more complex molecules, such as trifluoromethyl-substituted barbituric acid derivatives. This strategy provides valuable access to highly functionalized, fluorine-containing synthons.

Table 4: Trifluoromethylation of 2-Oxomalonates

| Substrate | Reagent | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 2-Oxomalonates | Ruppert-Prakash Reagent (TMSCF3) | Base | 2-Hydroxy-2-(trifluoromethyl)malonates |

Preparation of Functionalized Malonate Derivatives

The electrophilic nature of the central carbonyl carbon in this compound esters makes them excellent substrates for nucleophilic addition, providing a direct route to α-hydroxy-α-substituted malonate derivatives. These derivatives are valuable intermediates in organic synthesis.

A variety of carbon nucleophiles can be employed for this purpose. For instance, Grignard reagents, representing a class of powerful organometallic nucleophiles, readily react with diethyl this compound. In one example, an organomagnesium compound derived from 1-iodo-2-chloromethylbenzene and isopropylmagnesium chloride adds to diethyl this compound to form a 2-bis-carboxyethyl-isobenzofuran, demonstrating the creation of a new carbon-carbon bond at the central carbonyl position. wikipedia.org Similarly, arylmagnesium halides can react with diethyl this compound to produce α-hydroxy-α-aryl malonic esters. researchgate.net

The Pictet-Spengler reaction, a key transformation for the synthesis of tetrahydroisoquinolines, can utilize diethyl this compound as the carbonyl component. Condensation of a β-arylethylamine, such as homoveratrylamine, with diethyl this compound leads to the formation of highly functionalized 1,1'-disubstituted tetrahydroisoquinolines in high yields. researchgate.net This approach installs the geminal diester group directly at the C1 position of the isoquinoline (B145761) core.

Furthermore, this compound esters are effective partners in other carbon-carbon bond-forming reactions. They participate in aldol-type additions with enamines, such as the morpholine (B109124) enamine of 3-pentanone, to yield α-hydroxy-γ-ketodiesters. wikipedia.org They also serve as substrates in Baylis-Hillman reactions, reacting with activated alkenes like acrylates and methyl vinyl ketone in the presence of a catalyst such as DABCO to generate multifunctional adducts. wikipedia.org In a novel approach, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can mediate the reaction between chloromethyl azaheterocycles and diethyl this compound to synthesize azaheterocyclic hydroxymalonate derivatives. clockss.org

| Reaction Type | Nucleophile/Reagent | Substrate | Product Type | Ref |

| Grignard Reaction | Arylmagnesium halides | Diethyl this compound | α-Aryl-α-hydroxymalonate esters | researchgate.net |

| Pictet-Spengler | β-Arylethylamines | Diethyl this compound | 1,1-Dicarboxy-tetrahydroisoquinolines | researchgate.net |

| Aldol Addition | Enamines (e.g., from 3-pentanone) | Diethyl this compound | α-Hydroxy-γ-ketodiester | wikipedia.org |

| Baylis-Hillman | Activated Alkenes (e.g., acrylates) | Diethyl this compound | Multifunctional allylic alcohols | wikipedia.org |

| TDAE-mediated | Chloromethyl azaheterocycles | Diethyl this compound | Azaheterocyclic hydroxymalonates | clockss.org |

Asymmetric Synthetic Approaches Employing this compound

The prochiral nature of the central carbonyl group in this compound esters makes them ideal substrates for asymmetric synthesis, enabling the construction of chiral molecules with quaternary stereocenters.

A range of catalytic systems has been developed to achieve highly enantioselective additions to this compound esters. Organocatalysis has proven particularly effective. For example, L-proline can catalyze the asymmetric aldol-type reaction between nitrones and diethyl this compound, producing β-hydroxy nitrones with up to 80% enantiomeric excess (ee). clockss.orgnii.ac.jp The proposed mechanism involves the formation of a chiral enamine intermediate from the proline catalyst, which then attacks the this compound. nii.ac.jp

Chiral Lewis acid catalysis is another powerful strategy. wikipedia.orgnih.gov Copper(II)-bisoxazoline complexes have been successfully employed in the asymmetric Friedel–Crafts reaction between N-substituted carbazole-pyrroles and diethyl this compound. rsc.org This method provides access to axially chiral N,N'-biaryl compounds in high yields (up to 97%) and excellent enantioselectivities (up to 94% ee). rsc.org The reaction is believed to proceed through a chiral square-planar copper intermediate that coordinates to the this compound, directing the nucleophilic attack from one face. rsc.org

Imines derived from diethyl this compound are also valuable precursors for asymmetric transformations. Chiral organocatalysts, including cinchona alkaloid derivatives, have been used in the 1,3-dipolar cycloaddition of azomethine ylides derived from these imines to synthesize chiral polysubstituted pyrrolidines. rsc.org Similarly, highly enantioselective reactions of isatin-derived carbonates with trifluoromethylimines derived from diethyl this compound can be achieved using cinchona-derived catalysts, yielding medicinally relevant spirocyclic compounds with high ee (99%) and diastereoselectivity (>20:1). beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Enantiomeric Excess (ee) | Ref |

| Nitrone-Aldol Reaction | L-Proline | Nitrone, Diethyl this compound | β-Hydroxy nitrone | 80% | clockss.orgnii.ac.jp |

| Friedel–Crafts Reaction | Cu(OTf)₂ / Chiral Bisoxazoline | N,N'-Carbazolepyrrole, Diethyl this compound | Axially Chiral N,N'-biaryl | up to 94% | rsc.org |

| [3+2] Cycloaddition | Cinchona-derived Amine | Isatin carbonate, this compound-derived imine | Spirocyclic homoallylic amine | 99% | beilstein-journals.org |

| Aldol Reaction | Chiral Primary Amine | Ethyl Pyruvate (B1213749), Diethyl this compound | γ-Hydroxy α-ketoester | High | acs.org |

The ability to generate complex, stereochemically defined structures makes this compound a key building block in the total synthesis of natural products. Its application is particularly notable in the synthesis of the bistetrahydroisoquinoline family of alkaloids, such as Trabectedin, Lurbinectedin, and Saframycin A. chinesechemsoc.orgchinesechemsoc.orgacs.orgchinesechemsoc.org

In the total synthesis of Trabectedin and Lurbinectedin, a crucial step involves a Pictet-Spengler cyclization using an asymmetric this compound to construct the fully substituted B-ring of the pentacyclic core. chinesechemsoc.orgchinesechemsoc.orgablesci.com This strategy allows for the creation of a challenging quaternary stereocenter at the C1 position of the tetrahydroisoquinoline unit. chinesechemsoc.orgchinesechemsoc.org The use of the highly reactive asymmetric this compound facilitates the key imine formation and subsequent cyclization. chinesechemsoc.org The resulting diastereomeric mixture can then be subjected to a palladium-catalyzed stereoselective decarboxylative protonation, which effectively anchors the desired stereochemistry at the C1 position. chinesechemsoc.orgchinesechemsoc.org

Similarly, in a 2018 racemic synthesis of Saframycin A, an allyl ethyl this compound ester was used as the carbonyl partner in a Pictet-Spengler reaction to form the bis-tetrahydroisoquinoline intermediate. researchgate.netacs.org The resulting gem-diester at the C1 position was then carried forward through several steps, including a decarboxylation and stereoselective protonation, to correctly install the final stereochemistry of the natural product. acs.org These examples highlight how this compound serves not just as a three-carbon synthon, but as a strategic tool for managing and controlling stereochemistry in the assembly of architecturally complex molecules. chinesechemsoc.orgacs.orgacs.org

Enantioselective Transformations

Novel Synthetic Pathways for this compound and its Esters

While this compound esters are valuable reagents, their preparation requires specific synthetic methods to generate the vicinal tricarbonyl functionality. Research has focused on developing more efficient and safer protocols.

Historically, diethyl this compound was prepared through multi-step sequences, often employing hazardous reagents. One early method involved the nitrosation of diethyl malonate to form an isonitrosoester, which was then oxidized with dinitrogen tetroxide (N₂O₄). researchgate.net While effective, this route is complex and uses highly toxic oxidants. researchgate.net Other early methods, such as the oxidation of diethyl malonate with selenium dioxide (SeO₂), suffered from very low yields (23%). researchgate.net

More recent developments have provided safer and more efficient alternatives. A significant improvement is the direct oxidation of diethyl malonate using an aqueous solution of sodium chlorite (B76162) (NaClO₂) at a controlled pH of 4.4, which can afford the product in 97% yield. researchgate.net This method avoids the use of toxic heavy metals or gaseous oxidants.

Ozonolysis represents another key modern strategy. The ozonolysis of diethyl ethylidenemalonate or dialkyl benzalmalonates can produce diethyl or dimethyl this compound, respectively, in good yields (e.g., 76% for the dimethyl ester). researchgate.net While effective, handling ozone on a large scale can be hazardous. researchgate.net To circumvent this, photooxidation of the enamine derived from diethyl malonate and dimethylformamide-dimethylacetal has been shown to produce diethyl this compound hydrate in nearly quantitative yield, offering a potentially safer alternative. researchgate.net

| Precursor | Oxidant/Method | Product | Yield | Notes | Ref |

| Diethyl Malonate | N₂O₄ (via isonitrosoester) | Diethyl this compound | ~90% (crude) | Use of highly toxic oxidant | researchgate.net |

| Diethyl Malonate | SeO₂ | Diethyl this compound Hydrate | 23% | Low yield | researchgate.net |

| Diethyl Malonate | NaClO₂ (aq.) | Diethyl this compound | 97% | Safer, high-yield method | researchgate.net |

| Diethyl Ethyldenemalonate | O₃ (Ozonolysis) | Diethyl this compound | 62% | Use of hazardous ozone | researchgate.net |

| Enamine of Diethyl Malonate | O₂ (Photooxidation) | Diethyl this compound Hydrate | ~Quantitative | Potentially safer alternative to ozonolysis | researchgate.net |

The synthesis of the 1,2,3-tricarbonyl moiety is a synthetic challenge due to its high reactivity. The central carbonyl of this compound is significantly more electrophilic than the flanking ester carbonyls, a property that defines its chemistry. wikipedia.orgdntb.gov.ua

Advanced synthetic strategies often exploit this inherent reactivity. One approach involves the in-situ generation of highly reactive intermediates from this compound. For example, reacting diethyl this compound (DEMO) with an acid amide in the presence of acetic anhydride forms an N,O-acetal. dntb.gov.uafigshare.com Upon treatment with a base, this intermediate eliminates acetic acid to form an N-acylimine in situ. dntb.gov.uafigshare.com This electrophilic N-acylimine can then be trapped by a second nucleophile, such as an indole (B1671886) or a lithium acetylide, to create α,α-disubstituted malonates. dntb.gov.uafigshare.com This sequence effectively uses the tricarbonyl system as a scaffold for the sequential introduction of two different nucleophiles.

Furthermore, the high electrophilicity of this compound enables it to act as a potent dipolarophile in [3+2] cycloaddition reactions. For example, azomethine ylides, generated from the condensation of tetrahydroisoquinolines with aldehydes, readily undergo cycloaddition with diethyl this compound to produce complex fused oxazolidine (B1195125) ring systems with high diastereoselectivity. researchgate.net These methods demonstrate how the unique electronic properties of the 1,2,3-tricarbonyl core are leveraged in advanced synthetic transformations to rapidly build molecular complexity.

Mechanistic Investigations of Oxomalonate Mediated Transformations

Elucidation of Reaction Pathways

The reactivity of oxomalonate, particularly diethyl this compound (DEOM), is characterized by its highly electrophilic central carbonyl group, which readily participates in a variety of transformations. wikipedia.org Mechanistic studies have been crucial in understanding the pathways of these reactions, often revealing stepwise processes and the involvement of distinct intermediates.

Stepwise Mechanisms and Intermediate Characterization

Many reactions involving this compound proceed through a stepwise mechanism. For instance, in Lewis acid-catalyzed ene reactions, kinetic isotope effects suggest a stepwise process with the rate-determining formation of an intermediate. brandeis.edu This intermediate could be a three-membered ring, a pair of rapidly equilibrating zwitterions, or a π-complex between the ene component and the enophile-Lewis acid complex. brandeis.edu

In the context of cycloadditions, such as the Staudinger synthesis of β-lactams, a two-step mechanism is widely accepted. mdpi.com This involves the initial nucleophilic attack of an imine on the ketene (B1206846) to form a zwitterionic intermediate, followed by an electrocyclization to yield the four-membered ring. mdpi.com Similarly, the formal [3+2] cycloaddition of oxazoles with diethyl this compound is proposed to occur via a stepwise pathway involving zwitterionic intermediates. oup.com The electrophilic attack of the dienophile on the oxazole (B20620) ring initiates the reaction. oup.com

NMR studies have also been employed to characterize intermediates. For example, 1H and 13C NMR studies of the adduct formed between diethyl this compound and methanol (B129727) have provided mechanistic insights into its use as a detritylating reagent. tandfonline.com

Zwitterionic Intermediates in Catalytic Reactions

Zwitterionic intermediates are frequently implicated in this compound-mediated reactions, particularly those that are catalyzed. In the Morita-Baylis-Hillman (MBH) reaction, catalysts like DMAP and imidazole (B134444) are believed to stabilize the initial zwitterionic intermediates formed from the reaction of conjugated nitroalkenes with this compound. rsc.orgdntb.gov.ua This stabilization is a key factor in the reaction's success. rsc.org

In the Staudinger ketene-imine cycloaddition, the formation of a zwitterionic intermediate is a cornerstone of the proposed two-step mechanism. mdpi.com The initial nucleophilic addition of the imine to the ketene generates this intermediate, which then undergoes cyclization. mdpi.com Kinetic data showing an increase in reaction rate in more polar solvents further supports the formation of these polar zwitterionic species. mdpi.com

Photochemical reactions of α-keto amides, which are structurally related to this compound derivatives, are also thought to proceed through zwitterionic intermediates. acs.org These intermediates are generated via hydrogen transfer and are responsible for the subsequent elimination of leaving groups. acs.org Computational studies have also pointed to the formation of zwitterionic intermediates in various reactions, such as the condensation of α,β-unsaturated acyl cyanides with organosilanes. researchgate.net

Kinetic and Stereochemical Aspects of this compound Reactions

The kinetics of this compound reactions provide valuable information about their mechanisms. In Lewis acid-catalyzed ene reactions involving diethyl this compound, intermolecular and intramolecular kinetic isotope effects have been instrumental in establishing a stepwise mechanism. brandeis.edu The small intermolecular isotope effects and large intramolecular effects point towards a rate-determining step that follows the initial interaction of the reactants. brandeis.edu

The stereochemical outcome of these reactions is often determined by the nature of the intermediates and the reaction conditions. In the Staudinger synthesis, the stereochemistry of the resulting β-lactam is influenced by the isomerization of the starting imine or the zwitterionic intermediate. mdpi.com For example, (E)-imines generally lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams, although this can be affected by reaction temperature. mdpi.com

In organocatalytic reactions, the stereocontrol is often governed by the formation of specific catalyst-substrate complexes. For instance, in the kinetic resolution of arylpyrroles with diethyl 2-oxomalonate, hydrogen bonding between the ketomalonate and the organocatalyst creates a chiral pocket that dictates the stereochemical outcome. beilstein-journals.org The key stereodetermining step is the formation of an ion pair between an axially chiral enolate and the catalyst. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of this compound reactions. These studies provide detailed insights into reaction pathways, transition states, and the properties of intermediates that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Analyses of Reaction Mechanisms

DFT calculations have been widely applied to elucidate the mechanistic details of various reactions involving this compound and related compounds. For example, DFT studies on the Staudinger synthesis have helped to understand the cis/trans-stereoselectivity, challenging earlier analyses based on Frontier Molecular Orbital (FMO) theory. mdpi.com These calculations have shown that the electrocyclic ring-closure step, rather than the initial nucleophilic attack, is often the rate-determining step. mdpi.com

In the context of organocatalysis, DFT calculations have rationalized the reaction mechanisms and stereochemical outcomes. For the reaction of indoles with 2-nitrosonaphthalenes, a DFT-guided study identified the nitroso group as a suitable partner for nucleophilic substitution due to its low LUMO energy. beilstein-journals.org Transition state calculations have provided insights into the reaction pathways leading to different products under varying conditions. beilstein-journals.org Similarly, the mechanism of NHC-catalyzed annulation reactions has been supported by DFT calculations, which detail the steps of substitution and lactonization. beilstein-journals.org

DFT has also been used to investigate the influence of Lewis acids on carbonyl-ene reactions. researchgate.net These studies show that Lewis acids significantly lower the activation energy, and the reactivity is primarily controlled by the interaction energy along the reaction pathway. researchgate.net

Table 1: Selected DFT Studies on this compound-Related Reactions

| Reaction Type | Key Findings from DFT | Reference(s) |

|---|---|---|

| Staudinger Synthesis | Rejects FMO theory, explains cis/trans stereoselectivity. | mdpi.com |

| Organocatalytic Reactions | Rationalizes reaction mechanisms and stereochemical outcomes. | beilstein-journals.org |

| Carbonyl-Ene Reactions | Lewis acids lower activation energy; reactivity controlled by interaction energy. | researchgate.net |

Exploration of Electronic and Structural Properties in Reaction Intermediates

Theoretical studies are crucial for understanding the electronic and structural properties of the transient intermediates that govern the course of this compound reactions. DFT methods, often combined with basis sets like B3LYP/6–311++G(d,p), are used to optimize the geometry of these intermediates and analyze their electronic characteristics. nih.gov

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the reactivity of these intermediates. nih.gov The energy gap between HOMO and LUMO is a key parameter that correlates with chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-poor regions of the intermediates, which helps in predicting the sites of nucleophilic and electrophilic attack. nih.gov

For example, in the study of a novel quinoxaline (B1680401) derivative formed from diethyl-2-oxomalonate, DFT calculations were used to obtain the optimized geometry, which was then compared with the experimental X-ray diffraction data. nih.gov The superimposition of the theoretical and experimental structures allows for the validation of the computational model. nih.gov Furthermore, Hirshfeld surface analysis can be employed to investigate intermolecular interactions, which can play a significant role in the stability and reactivity of the intermediates in the solid state. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diethyl this compound (DEOM) |

| Diethyl 2-oxomalonate |

| Diethyl mesoxalate |

| α-keto amides |

| β-lactams |

| Arylpyrroles |

| Indoles |

| 2-nitrosonaphthalenes |

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to predict the reactive behavior of molecules by visualizing the electrostatic potential on the electron density surface. nih.gov This technique provides a clear depiction of electron-rich and electron-deficient regions, which is crucial for understanding and predicting how a molecule like this compound will interact with other reactants. nih.govmdpi.com

In the context of this compound and its derivatives, such as diethyl this compound (DEMO), the MESP map is dominated by the three carbonyl groups. The analysis of MESP topology, which involves identifying critical points like minima (attracting electrophiles) and maxima, helps in understanding molecular recognition and reactivity patterns. mdpi.com For a derivative like diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, MESP analysis is used to study intermolecular interactions. researchgate.net

The central carbonyl carbon of diethyl this compound is known to be highly electrophilic. rsc.orgbeilstein-journals.org An MESP map would visually confirm this, showing a region of positive electrostatic potential (typically colored blue) around this carbon, indicating its susceptibility to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl groups would exhibit negative electrostatic potential (typically colored red), identifying them as sites for electrophilic attack. researchgate.net

By quantifying the electrostatic potential values, researchers can predict the regioselectivity of reactions. For instance, in reactions with nucleophiles, the attack is predicted to occur at the site of the most positive potential. mdpi.com Computational studies employing Density Functional Theory (DFT) can generate these MESP maps, providing insights that are in good agreement with experimental observations of reactivity for complex molecules derived from this compound. researchgate.netresearchgate.net This predictive capability is invaluable for designing new synthetic routes and understanding complex reaction mechanisms involving this compound. rsc.org

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the detailed study of reaction mechanisms. By allowing for the identification of transient intermediates and final products, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence for proposed mechanistic pathways in this compound-mediated transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of adducts and intermediates in reactions involving this compound. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure determination. tandfonline.com

In numerous studies, ¹H and ¹³C NMR have been used to characterize the products of reactions where diethyl this compound serves as a key reactant. For example, in the synthesis of diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, the structure was confirmed by ¹H NMR signals for the methyl, methylene, and amide protons, as well as characteristic signals for the ethyl groups of the malonate moiety. nih.gov The ¹³C NMR spectrum further supported the structure with signals corresponding to the various carbon atoms in the final adduct. nih.gov

The following table summarizes representative NMR data for adducts derived from diethyl this compound, illustrating the utility of this technique.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Diethyl α-acetoxy-α-(acetylamino)malonate | CDCl₃ | 7.50 (br s, 1H, NH), 4.30 (q, 4H), 2.19 (s, 3H), 2.07 (s, 3H), 1.28 (t, 6H) | 163.5, 169.3, 170.1 (C=O), 81.8 (C-α), 63.6 (CH₂), 22.8, 20.9 (CH₃-C=O), 13.8 (CH₃-CH₂) | rsc.org |

| Diethyl 2-[(4-methylbenzoyl)amino]-2-(phenylethynyl)propanedioate | CDCl₃ | 7.78 (d, 2H), 7.65 (br s, 1H, NH), 7.48 (d, 2H), 7.32–7.25 (m, 5H), 4.37 (q, 4H), 2.40 (s, 3H), 1.35 (t, 6H) | 165.6, 165.3 (C=O), 142.8, 130.2, 122.0 (C-Ar), 129.4, 128.9, 128.2, 127.5 (CH-Ar), 84.9, 82.6 (C≡C), 63.8 (CH₂), 61.0 (C-α), 21.6, 14.0 (CH₃) | beilstein-journals.orgbeilstein-journals.org |

| Diethyl 2-hydroxy-2-(7-chloro-3-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)malonate | CDCl₃/DMSO-d₆ | 1.29 (m, 6H), 4.08 (s, 2H), 4.30 (q, 4H), 5.03 (s, 1H, OH), 7.27 (m, 1H), 7.70 (m, 2H), 9.44 (m, 1H) | 169.4, 160.2 (C=O), 148.6, 144.5, 130.9, 127.7, 117.9, 116.5 (C-Ar), 78.4 (C-OH), 62.6 (CH₂), 34.9 (CH₂), 13.9 (CH₃) | clockss.org |

| Diethyl 2-hydroxy-2-(4-thiazolyl)malonate | - | - | 77.28 (C-OH), signals for ethoxycarbonyl and thiazole (B1198619) ring system | oup.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) spectroscopy is a fundamental technique for monitoring the progress of chemical reactions by detecting changes in a molecule's functional groups. mvpsvktcollege.ac.incrunchchemistry.co.uk Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. In reactions involving this compound, IR spectroscopy is particularly useful for tracking the transformation of its prominent carbonyl (C=O) groups. plos.org

When diethyl this compound undergoes a reaction, such as an addition to its central carbonyl group, the characteristic IR absorption band for that keto-carbonyl group will disappear or shift, while new bands corresponding to the functional groups of the product, such as hydroxyl (-OH) or amide (N-H) groups, will appear. rsc.orgbeilstein-journals.org This allows for real-time or endpoint analysis of the reaction's progress and success. researchgate.net

For example, in the synthesis of N,O-acetals from diethyl this compound, the formation of the product can be confirmed by the appearance of N-H stretching bands and changes in the carbonyl absorption region of the IR spectrum. rsc.org Similarly, when this compound binds to the active site of an enzyme like oxaloacetate decarboxylase, Fourier-transform infrared (FTIR) spectroscopy can monitor the resulting changes in the enzyme's secondary structure. nih.gov Studies have shown that this compound binding induces a shift in the amide-I band to higher wavenumbers, indicating a modification in the α-helix and β-sheet content of the protein. plos.orgnih.govnih.gov

The table below presents characteristic IR absorption frequencies for various functional groups in molecules synthesized using diethyl this compound.

| Compound/Adduct Type | Functional Group | Characteristic IR Absorption (ν, cm⁻¹) | Reference |

| Diethyl α-acetoxy-α-(acetylamino)malonate | N-H stretch | 3359 | rsc.org |

| C=O stretch (ester, amide) | 1765, 1694 | rsc.org | |

| Diethyl 2-[(4-methylbenzoyl)amino]-2-(phenylethynyl)propanedioate | C=O stretch (ester, amide) | 1754, 1672 | beilstein-journals.orgbeilstein-journals.org |

| Diethyl 2-hydroxy-2-(4-thiazolyl)malonate adduct | N-H stretch | 3435 | oup.com |

| Oxaloacetate Decarboxylase-Oxomalonate Complex | Amide I (α-helices) | Shift from 1655–1651 to 1653–1648 | plos.orgnih.gov |

| Amide I (β-sheets) | Shift from 1631 to 1635 | plos.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Biochemical and Enzymatic Interactions of Oxomalonate

Oxomalonate as an Enzyme Substrate and Analogue

Alanine-Oxomalonate Transaminase Activity and Biotransformations

Alanine-oxomalonate transaminase (EC 2.6.1.47) is an enzyme that catalyzes the transfer of an amino group from L-alanine to this compound. wikipedia.org This reaction yields pyruvate (B1213749) and aminomalonate. wikipedia.org This transaminase belongs to the transferase family and utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org The systematic name for this enzyme class is L-alanine:this compound aminotransferase. wikipedia.org This enzymatic activity is significant in amino acid metabolism, contributing to the regulation of amino acid levels within the cell. ontosight.ai

The biotransformation involving alanine-oxomalonate transaminase is a key step in linking amino acid metabolism with other metabolic pathways, such as the citric acid cycle. ontosight.ai While this specific activity has been identified, it is part of a broader class of aminotransferases that are widely distributed across various organisms, indicating a fundamental role in cellular metabolism. ontosight.ai

Interaction with Carboxylase Enzymes (e.g., Oxaloacetate Decarboxylase)

This compound is a known competitive inhibitor of oxaloacetate decarboxylase (OAD), an enzyme crucial for citrate (B86180) fermentation in anaerobic bacteria. plos.orgnih.gov OAD is a multi-subunit enzyme complex that facilitates the transport of Na+ ions across the cell membrane. plos.orgnih.gov this compound competes with the natural substrate, oxaloacetate, for binding to the carboxyltransferase site on the α subunit of the OAD complex. plos.orgnih.gov

Studies on the OAD from Vibrio cholerae have shown that this compound can bind to the enzyme even in the absence of Na+, although the enzyme's structure is sensitive to the presence of NaCl. plos.orgnih.gov The inhibitory effect of this compound on OAD highlights its role as a structural analogue of oxaloacetate. While this compound inhibits OAD at submillimolar concentrations, other substrate analogues like oxalate (B1200264) show even stronger inhibition. oup.com

Molecular Mechanisms of Enzyme-Oxomalonate Binding and Inhibition

Structural Changes Induced by this compound Binding (e.g., Protein Fluorescence and Secondary Structure Shifts)

The binding of this compound to enzymes induces significant conformational changes that can be monitored using spectroscopic techniques. nih.gov In the case of oxaloacetate decarboxylase (OAD), the binding of this compound to the α subunit leads to alterations in the protein's tertiary and secondary structures. nih.gov

Tryptophan fluorescence is a powerful tool to probe these structural fluctuations. plos.org The binding of this compound to OAD causes a blue shift in the tryptophan fluorescence emission spectrum and a decrease in fluorescence intensity, indicating a more ordered and less solvent-exposed environment for the tryptophan residues. researchgate.net A technique known as Red Edge Excitation Shift (REES) has been used to demonstrate that the mobility of solvent molecules near the tryptophan residues in OAD is more restricted in the presence of this compound. nih.gov This suggests a stiffening of the tryptophan microenvironment upon ligand binding. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy has revealed that this compound binding also affects the secondary structure of OAD. plos.orgnih.gov The addition of this compound induces a shift in the amide-I band of OAD to higher wavenumbers, which is interpreted as a slight decrease in β-sheet structures and a corresponding increase in α-helix content. plos.orgnih.gov These structural rearrangements are crucial for understanding the mechanism of inhibition.

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Tryptophan Fluorescence | Blue shift in emission spectrum and quenching of intensity | More ordered and less solvent-exposed tryptophan environment | researchgate.net |

| Red Edge Excitation Shift (REES) | Increased REES, indicating restricted mobility of solvent molecules | Stiffening of the tryptophan microenvironment | nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Shift in amide-I band to higher wavenumbers | Slight decrease in β-sheet structures and increase in α-helix content | plos.orgnih.gov |

Kinetic Studies of Enzyme Inhibition by this compound (e.g., Competitive Inhibition Models)

Kinetic studies have confirmed that this compound acts as a competitive inhibitor for several enzymes, most notably oxaloacetate decarboxylase. plos.orgnih.gov In a competitive inhibition model, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. uniroma1.it The inhibition by this compound is dependent on the relative concentrations of the inhibitor and the substrate. uniroma1.it

For oxaloacetate decarboxylase, this compound competes with oxaloacetate for the same binding site on the α subunit. plos.orgnih.gov This competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. uniroma1.it This means that higher concentrations of the substrate are required to achieve half of the maximum reaction rate in the presence of the inhibitor. The inhibitory effect of this compound on OAD from Vibrio cholerae occurs at submillimolar concentrations. oup.com

Roles in Metabolic Pathway Investigations

This compound's ability to act as a specific enzyme inhibitor makes it a valuable tool for investigating metabolic pathways. By inhibiting key enzymes, researchers can study the consequences of blocking a particular metabolic step, helping to elucidate the flow of metabolites and the regulatory mechanisms within a pathway.

For instance, the inhibition of oxaloacetate decarboxylase by this compound can be used to study the role of the citrate fermentation pathway in the energy metabolism of anaerobic bacteria. plos.orgnih.gov By observing the accumulation of substrates and the depletion of products following the addition of this compound, the interconnectedness of different metabolic routes can be mapped.

Furthermore, in studies of proline hydroxylation by proline 4-hydroxylases (P4Hs), this compound was used as a potential co-substrate to investigate the enzyme's specificity. d-nb.info The finding that this compound could not replace 2-oxoglutarate as a co-substrate helped to define the specific requirements of the P4H active site. d-nb.info These types of experiments are crucial for understanding the intricacies of metabolic networks.

This compound in Citrate and Amino Acid Metabolic Cycles

This compound, also known as mesoxalate, is a dicarboxylic acid that interacts with key components of central metabolic pathways, notably the citrate (Krebs) cycle and various amino acid metabolic routes. Its structural similarity to cycle intermediates allows it to function as a modulator and research tool for studying these pathways.

Research has demonstrated that this compound acts as an inhibitor of the mitochondrial citrate carrier (CIC). researchgate.netresearchgate.net This protein, located in the inner mitochondrial membrane, is responsible for exporting citrate from the mitochondria to the cytosol in exchange for malate. researchgate.net This transport is a crucial step for processes like fatty acid synthesis, as the exported citrate is cleaved in the cytosol to produce acetyl-CoA. researchgate.net Studies have shown that this compound, along with other compounds like succinate (B1194679) and malonate, inhibits the rate of citrate uptake by this carrier. researchgate.netresearchgate.net

Furthermore, this compound is a known ligand for oxaloacetate decarboxylase (OAD), a key enzyme in the citrate fermentation pathway in certain anaerobic bacteria. plos.orgresearchgate.netnih.gov This enzyme catalyzes the decarboxylation of oxaloacetate to pyruvate. nih.gov The binding of this compound to the OAD complex has been shown to induce significant structural modifications in the enzyme. plos.orgresearchgate.net These conformational changes, which can be monitored using techniques like fluorescence and infrared spectroscopy, provide insights into the enzyme's catalytic mechanism and its interaction with substrates. plos.orgnih.gov Specifically, the binding of this compound affects the tryptophan environment of the carboxyltransferase subunit of OAD. plos.orgnih.gov

The structural analogy of this compound to α-ketoglutarate (2-oxoglutarate), a key intermediate in both the citrate cycle and amino acid metabolism, is also noteworthy. creative-proteomics.comyoutube.com α-Ketoglutarate is a precursor for the synthesis of several amino acids, including glutamate. creative-proteomics.com However, studies have shown that this compound cannot always substitute for α-ketoglutarate in enzymatic reactions. For instance, in the biosynthesis of trans-4-hydroxy-L-proline by proline-4-hydroxylases, an α-ketoglutarate-dependent dioxygenase, replacing α-ketoglutarate with this compound resulted in no detectable product formation. nih.govscispace.comd-nb.info This highlights the specific structural requirements of some enzymes while underscoring this compound's role as an important tool for probing active sites.

Table 1: Summary of Key Enzymatic Interactions of this compound

| Enzyme/Protein | Metabolic Pathway | Type of Interaction | Outcome of Interaction |

|---|---|---|---|

| Mitochondrial Citrate Carrier (CIC) | Citrate Cycle / Fatty Acid Synthesis | Inhibition | Blocks the transport of citrate from mitochondria to the cytosol. researchgate.netresearchgate.net |

| Oxaloacetate Decarboxylase (OAD) | Citrate Fermentation | Ligand Binding | Induces conformational changes in the enzyme; used to study enzyme structure and function. plos.orgnih.gov |

| Alanine-Oxomalonate Transaminase | Amino Acid Metabolism | Substrate | Converted to L-aspartate, linking amino acid metabolism to the citrate cycle. ontosight.ai |

| Proline-4-hydroxylase | Amino Acid Metabolism | Ineffective Substrate Analog | Fails to replace α-ketoglutarate in the hydroxylation of L-proline. nih.govscispace.comd-nb.info |

Biochemical Engineering Perspectives on this compound-Mediated Processes

The interactions of this compound with metabolic enzymes have implications for biochemical engineering and synthetic biology. By understanding how this compound influences metabolic networks, researchers can devise strategies for biocatalysis, metabolic modeling, and the synthesis of valuable chemicals.

The detailed studies of this compound binding to enzymes like oxaloacetate decarboxylase (OAD) provide useful information for protein engineering and the development of biocatalytic applications. researchgate.net Understanding the structural changes induced by ligand binding can guide the rational design of enzymes with altered substrate specificity or enhanced activity. researchgate.net

In the field of metabolic engineering, which seeks to optimize cellular factories for chemical production, this compound is relevant for building comprehensive metabolic models. nih.govbiorxiv.org For example, a predicted alanine-oxomalonate aminotransferase activity was included in an extended metabolic model of E. coli, highlighting its potential role in the metabolic network of this industrially important bacterium. biorxiv.org Thermodynamic analyses of metabolic pathways have also considered this compound as a potential product of anaerobic glucose metabolism. acs.org Such calculations are crucial for assessing the feasibility of engineered metabolic pathways and for guiding the design of novel synthetic biology systems. acs.org

Furthermore, derivatives of this compound, particularly diethyl this compound, are versatile C3 synthons in organic chemistry. wikipedia.org These compounds act as highly reactive electrophiles in a variety of reactions, including Diels-Alder and ene reactions. wikipedia.org This reactivity is harnessed in the synthesis of complex functionalized molecules. wikipedia.org There is a growing intersection between traditional chemical synthesis and biocatalysis, where knowledge from biomimetic synthesis and enzyme-catalyzed reactions inspires the production of pharmacologically important drugs. researchgate.netbeilstein-journals.orgbeilstein-journals.org For instance, diethyl this compound has been used as a reactant in Pictet-Spengler reactions to synthesize tetrahydroisoquinoline scaffolds, which are core structures in many natural alkaloids. researchgate.netacs.org

Table 2: Research Findings on this compound in Biochemical Engineering

| Research Area | Finding/Application | Organism/System | Significance |

|---|---|---|---|

| Biocatalysis | Studying this compound binding to OAD provides insights for regulating enzyme activity. researchgate.net | Vibrio cholerae | Informs the rational design of enzymes for specific catalytic functions. |

| Metabolic Modeling | Prediction of an alanine-oxomalonate aminotransferase in an extended metabolic model. biorxiv.org | Escherichia coli | Improves the accuracy of metabolic models used for engineering microbial production hosts. |

| Thermodynamic Analysis | Calculation of Gibbs energy change for the production of this compound from glucose. acs.org | In silico analysis | Provides a thermodynamic perspective on potential metabolic engineering products. |

| Synthetic Chemistry | Diethyl this compound used as a synthon in the Pictet-Spengler reaction. researchgate.netacs.org | Chemical Synthesis | Enables the construction of complex, pharmacologically relevant molecular scaffolds. |

Coordination Chemistry and Supramolecular Assemblies Involving Oxomalonate

Ligand Characteristics of Oxomalonate in Metal Complexation

The coordination behavior of this compound is dictated by the presence of two carboxylate groups and a central carbonyl group, or two hydroxyl groups in its hydrated form. These functional groups provide multiple donor sites for metal binding, leading to complex and varied coordination modes.

The this compound ligand is a polydentate chelating agent capable of forming stable complexes with various metal ions, including transition metals like copper and iron. Its chelation ability is enhanced compared to simpler dicarboxylates such as oxalate (B1200264) and malonate. This preference is attributed to the potential for additional hydrogen bonding or direct coordination involving the central ketonic oxygen atom. utwente.nl

In its anhydrous (ketonic) form, the ligand features a central sp² hybridized carbon with a trigonal planar geometry. Upon hydration, the central carbon becomes tetrahedral, bearing two hydroxyl groups (a gem-diol). This structural flexibility allows for diverse binding modes. The anhydrous form can coordinate through its two carboxylate groups, while the hydrated dihydroxymalonate can also involve the alkoxido oxygen atoms from the gem-diol in metal binding. This versatility enables this compound to act as a bridging ligand connecting multiple metal centers. For instance, in certain copper(II)-mesoxalate MOFs, the ligand adopts a μ₃-bridging mode, utilizing its multiple oxygen donor sites to link three distinct metal centers.

This compound and its derivatives, particularly diethyl this compound, are effective ligands for the formation of organometallic complexes, including those with platinum group metals. These metals are categorized as 'soft' and typically favor coordination with 'soft' ligands. The study of stable organometallic complexes is crucial for understanding the mechanisms of catalytic reactions mediated by these metals.

Research has demonstrated the formation of side-bonded ketone complexes of platinum(0) with diethyl this compound. Organometallic complexes involving platinum group metals are widely employed as catalysts in significant industrial processes such as olefin polymerization and the oxidation of ethylene. researchgate.net Furthermore, palladium(II) complexes have been synthesized in situ using ligands derived from reactions involving diethyl 2-oxomalonate, highlighting its utility in constructing complex organometallic architectures. researchgate.net

Binding Modes and Chelation Properties

Structural Elucidation of this compound Coordination Compounds

The precise three-dimensional arrangements of atoms within metal-oxomalonate complexes are determined using advanced analytical techniques, primarily X-ray crystallography and various forms of spectroscopy. These methods provide critical insights into bonding, geometry, and the electronic environment of the metal centers.

Single-crystal X-ray diffraction is the definitive method for determining the atomic connectivity and solid-state structure of coordination compounds. X-ray crystallographic analyses of metal-oxomalonate complexes have revealed detailed structural information. For example, studies on copper coordination compounds show that the this compound anion can exhibit versatile bridging modes.

Table 1: Crystallographic Data for a Representative Metal-Oxomalonate Complex

| Feature | Description | Reference |

|---|---|---|

| Complex | Copper(II)-mesoxalate Metal-Organic Framework | |

| Ligand Form | Dihydroxymalonic acid (hydrated mesoxalic acid) | |

| Coordination Mode | μ₃-Bridging (κO:κO′;κO″:κO″) | |

| Key Structural Feature | Proton conduction and long-range ferrimagnetic ordering have been observed in isostructural copper(II) mesoxalate frameworks. |

| Metal-Metal Distance | The bridging mode results in specific Cu···Cu distances (e.g., 5.31 Å). | |

Spectroscopic techniques are essential for characterizing coordination compounds, especially in solution or when single crystals are unavailable. These methods probe the vibrational and electronic properties of the complexes.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups and infer binding modes. The binding of this compound to the oxaloacetate decarboxylase enzyme complex induced shifts in the amide I and amide II bands, suggesting conformational changes in the protein's secondary structure upon ligand binding. plos.orgnih.gov Specifically, a shift in the main amide I band from around 1655 cm⁻¹ toward higher wavenumbers was interpreted as a slight decrease in β-sheet structures and a corresponding increase in α-helix content. plos.orgnih.gov

Fluorescence Spectroscopy: This technique can monitor changes in the local environment of fluorescent residues, like tryptophan, upon ligand binding. The Red Edge Excitation Shift (REES) phenomenon has been used to show that the binding of this compound to an enzyme complex leads to a more restricted environment for tryptophan residues, indicating a distinct conformational change. plos.org

UV-Visible Spectroscopy: Metal coordination significantly affects the electronic absorption properties of the this compound ligand. Copper-mesoxalate complexes, for example, show characteristic d-d electronic transitions in the visible region and ligand-to-metal charge transfer bands in the near-ultraviolet region, which provide information on the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR studies can reveal the influence of metal coordination on the ligand's electronic environment. Techniques such as ¹³C NMR and, for specific metals, ²³Na NMR, provide data on the ligand's structure and the coordination environment of the ions in the solid state.

Table 2: Summary of Spectroscopic Characterization of this compound Complexes

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Shift of amide I band to higher wavenumbers upon binding to enzyme. | Change in protein secondary structure (increase in α-helix content). | plos.orgnih.gov |

| Fluorescence (REES) | Increased REES effect upon binding. | More restricted and less mobile environment around tryptophan residues. | plos.org |

| UV-Visible Spectroscopy | Appearance of d-d transitions and charge-transfer bands. | Confirmation of metal-ligand coordination and information on electronic structure. |

| Multinuclear NMR | Changes in chemical shifts of ligand nuclei. | Provides information on ligand electronic environment and metal coordination. | |

X-ray Crystallography of Metal-Oxomalonate Complexes

Applications in Catalysis and Advanced Materials Design

The unique structural and electronic properties of this compound coordination compounds make them valuable in the fields of catalysis and materials science.

In catalysis, complexes formed between copper and this compound have been shown to possess enhanced catalytic activity in certain oxidation reactions. Diethyl this compound is a versatile reactant in various organic reactions, including the Baylis-Hillman reaction and carbonyl-ene reactions. wikipedia.orgnih.gov Its use as a three-carbon synthon in the Pictet-Spengler reaction, sometimes employing a calcium catalyst, allows for the synthesis of complex functionalized tetrahydroisoquinolines. researchgate.net

In the realm of advanced materials, this compound is a key building block for creating Metal-Organic Frameworks (MOFs). ambeed.com These crystalline, porous materials have applications in gas storage, separation, and catalysis. Specifically, copper(II)-mesoxalate MOFs have been developed that exhibit interesting functional properties such as proton conduction, which is relevant for applications in fuel cell membranes and sensors.

Metal-Oxomalonate Complexes as Catalytic Systems

Metal-oxomalonate complexes have emerged as significant systems in catalysis, leveraging the unique coordination properties of the this compound ligand to facilitate a variety of organic transformations. The ability of this compound to act as a polydentate ligand, coordinating with metal centers through its carboxylate oxygen atoms and the central α-ketone group, is central to its catalytic applications.

Research has demonstrated the utility of metal-oxomalonate complexes in promoting reactions such as cycloadditions and carbonyl-ene reactions. For instance, diethyl this compound has been employed in thermal carbonyl-ene reactions with olefins, showcasing its role as an enophilic equivalent of carbon dioxide to synthesize allylcarboxylic acids. nih.govacs.orgacs.org

Group 10 metal complexes, particularly those of nickel and palladium, have been a focal point in the development of catalytic systems involving this compound. thieme-connect.com Nickel(0) complexes, for example, can activate unactivated monosubstituted olefins for intermolecular carbon-carbon bond-forming reactions with carbonyl compounds like diethyl this compound. nih.govthieme-connect.com These reactions often proceed through mechanisms involving oxidative cyclization, where an oxametallacycle is formed from the metal, the alkene, and the carbonyl group of the this compound. nih.gov

Furthermore, the development of asymmetric catalytic systems has been a significant area of advancement. Chiral metal complexes, such as those incorporating ligands like BINAP or BOX, have been used in conjunction with this compound derivatives to achieve high enantioselectivity in various reactions. nih.govrsc.org For example, copper(I)/Fesulphos catalytic systems have been used for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with diethyl this compound. rsc.org Similarly, the Friedel–Crafts reaction of N,N'-carbazolepyrrole with diethyl 2-oxomalonate has been catalyzed by Cu(OTf)2-tBu-BOX complexes to produce axially chiral products with high enantiomeric excess. rsc.org

The table below summarizes selected catalytic applications of metal-oxomalonate complexes.

| Catalyst System | Reactants | Product Type | Key Findings |

| Ni(0) Complexes | Simple Alkenes, Diethyl this compound | Allylmetal Equivalents | Activation of unactivated olefins for C-C bond formation. nih.govthieme-connect.com |

| Pd(CH3CN)2[(S)-Tol-BINAP] | Ethyl Glyoxylate, Alkenes | γ,δ-unsaturated α-hydroxy esters | Efficient catalyst for asymmetric carbonyl-ene reactions. nih.gov |

| Cu(I)/Fesulphos | Azomethine Ylides, Diethyl this compound | Enantioenriched Pyrrolidines | High enantiocontrol in 1,3-dipolar cycloadditions. rsc.org |

| Cu(OTf)2/tBu-BOX | N,N'-Carbazolepyrrole, Diethyl 2-oxomalonate | Axially Chiral N,N' Atropisomers | High yield and enantioselectivity in Friedel–Crafts reaction. rsc.org |

| Thermal (No Metal) | 6-methyl-1,5-heptadiene, Diethyl this compound | Homoallylic Alcohol | Example of a thermal carbonyl-ene reaction. nih.gov |

Design of Functional Materials with this compound Moieties

The incorporation of this compound moieties into larger molecular frameworks is a promising strategy for the design of functional materials with tailored properties. The ability of this compound to participate in the formation of supramolecular assemblies through coordination bonds and other non-covalent interactions is key to this application. core.ac.ukresearchgate.net

One area of significant interest is the use of this compound in the construction of metal-organic frameworks (MOFs). In these materials, the this compound ligand can adopt unique bridging modes, which can influence the material's properties. For instance, in certain copper(II)-mesoxalate frameworks, the fully deprotonated mesoxalate ligand exhibits a specific bridging mode that leads to strong antiferromagnetic coupling.

Furthermore, the structural features of this compound can be exploited to create materials with specific functions. For example, the reaction of diethyl this compound with various synthons has been used to create complex heterocyclic compounds and polyfunctionalized systems. researchgate.netresearchgate.net These reactions often leverage the electrophilicity of the central carbonyl group of the this compound. researchgate.net

The development of new synthetic methodologies continues to expand the possibilities for creating functional materials based on this compound. For instance, recursive cycloaddition strategies using tetramethyleneethane equivalents have been developed, where diethyl this compound can act as a dienophile to produce complex carbo- and heterobicyclic building blocks in a single operation. acs.org These building blocks are valuable for the synthesis of a variety of materials, including solvatochromic fluorophores. acs.org

The table below highlights examples of functional materials and synthons derived from this compound.

| Material/Synthon Type | Synthetic Precursors | Key Structural Feature/Function |

| Copper(II)-Mesoxalate Frameworks | Copper(II) ions, Mesoxalate | Bridging mesoxalate ligand leading to antiferromagnetic coupling. |

| 1,1′-Disubstituted Tetrahydroisoquinolines | Phenethylamine derivatives, Diethyl Ketomalonate | Utilizes diethyl ketomalonate as a three-carbon synthon. researchgate.net |

| Polyfunctionalized Compounds | Amines, Diethyl this compound | Formation of electron-deficient imines for further functionalization. researchgate.net |

| Carbo- and Heterobicyclic Building Blocks | Tetramethyleneethane Equivalents, Diethyl this compound | Recursive cycloadditions for complex architectures. acs.org |

| Quinoxaline (B1680401) Derivatives | 3-methylquinoxalin-2(1H)-one, Diethyl 2-oxomalonate | Synthesis of potentially bioactive heterocyclic compounds. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Oxomalonate Chemistry

A primary focus of current research is the design of new and improved catalytic systems to control the reactivity of oxomalonates, particularly diethyl this compound. The highly electrophilic nature of the keto group in diethyl this compound makes it a versatile reactant in a range of addition and pericyclic reactions, such as Diels-Alder, cycloadditions, and ene reactions. wikipedia.org The development of catalytic systems that can precisely control the stereochemical outcome of these reactions is a major goal.

Recent advances in organocatalysis have shown significant promise. For instance, chiral phosphoric acids have been successfully employed as catalysts in asymmetric cycloaddition-elimination cascade reactions involving this compound derivatives, achieving excellent yields and enantioselectivities. beilstein-journals.org Similarly, N-heterocyclic carbene (NHC) catalysts have been utilized for the atroposelective formation of various chiral compounds, demonstrating the versatility of organocatalysis in controlling complex stereochemistry. beilstein-journals.org Research is also focused on developing catalysts for specific transformations, such as the use of cinchona-derived amines for enantioselective aldol (B89426) reactions of pyruvates with diethyl 2-oxomalonate. acs.org The exploration of novel catalysts, including metal-based and enzymatic systems, continues to be an active area of investigation, aiming to unlock new reaction pathways and improve the efficiency of existing ones. acs.orgnii.ac.jp

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids | Asymmetric Cycloaddition-Elimination | Excellent yields and enantioselectivities in the formation of axially chiral compounds. | beilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Atroposelective Annulations | Efficient construction of axially chiral biaryls and other stereochemically complex molecules. | beilstein-journals.org |

| Cinchona-derived Amines | Enantioselective Aldol Reactions | Catalyzes the reaction between pyruvates and diethyl 2-oxomalonate to produce chiral aldol products. | acs.org |

| L-Proline | Asymmetric Nitrone-Aldol Reactions | Proline-induced enantioselection occurs at the addition stage of an enamine species with diethyl this compound. | nii.ac.jpclockss.org |

Advanced Computational Modeling of Complex this compound Reactions